molecular formula C17H30O2 B043143 S-Hydroprene CAS No. 65733-18-8

S-Hydroprene

Cat. No. B043143
CAS RN: 65733-18-8
M. Wt: 266.4 g/mol
InChI Key: FYQGBXGJFWXIPP-OJROSNHMSA-N
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Description

S-Hydroprene is an insecticide used against cockroaches, beetles, and moths . It belongs to the class of insecticides known as insect growth regulators . S-Hydroprene disrupts normal development and molting of insects by mimicking hormones produced by immature insects .


Synthesis Analysis

A novel path to S-(+)-hydroprene starting from the technical grade S-(+)-dihydromyrcene is proposed . The latter was selectively transformed into S-3,7-dimethyloctanal in three steps including hydroalumination .


Molecular Structure Analysis

The molecular formula of S-Hydroprene is C17H30O2, and its molecular weight is 266.42 .


Chemical Reactions Analysis

The transformation of S-3,7-dimethyloctanal into S,E-6,10-dimethyl-3-undecen-2-one involved the reaction of the aldehyde with methallyl chloride, ozonolysis of the resulting 2,6S,10-trimethyl-1-undecen-4R/S-ol, and dehydration .


Physical And Chemical Properties Analysis

S-Hydroprene is an amber liquid that is soluble in water and common organic solvents .

Scientific Research Applications

  • Biomedical Applications : It's used in biomedical fields like tissue engineering, cell scaffolding, drug and gene delivery, immunotherapy, and vaccines. This application is discussed in the paper "Structural Design and Physicochemical Foundations of Hydrogels for Biomedical Applications" by Li, Ning, Ren, and Liao (2018) (Li, Qingyong et al., 2018).

  • Synthesis of Juvenile Hormone Analogues : S-(+)-Hydroprene can be synthesized to create juvenile hormone analogues, as outlined in "Synthesis of S-(+)-hydroprene" by Odinokov et al. (1993) (Odinokov, V. et al., 1993).

  • Pest Control in Stored Products : It disrupts the development of stored products insects, as found in the study "The activity of (S)-hydroprene space spray against three stored products pests in a simulated food production environment" by Bell and Edwards (1999) (Bell, H. & Edwards, J. P., 1999).

  • Controlling Oriental Cockroach Populations : It influences the development of oriental cockroaches and parasitoids exposed to their eggs, as described in "The influence of the juvenile hormone analogue (S)-hydroprene on Aprostocetus hagenowii" by Bell, Marris, and Edwards (1998) (Bell, H. et al., 1998).

  • Stored-Product Insect Management : Hydroprene is also used in managing stored-product insects, as discussed in "Hydroprene: Mode of action, current status in stored-product pest management, insect resistance, and future prospects" by Mohandass et al. (2006) (Mohandass, S. et al., 2006).

  • Influence on Beneficial Insects for Control : It can extend the development of beneficial insects for insect control, as explored in "The Influence of a Juvenile Hormone Mimic on the Growth and Development of the Cubbage Looper" by Smilowitz, Martinka, and Jowyk (1976) (Smilowitz, Z. et al., 1976).

  • Impact on Beetle Fertility : Its effect on the fertility of eggs and male fertility in beetles is highlighted in "Effect of hydroprene on Callosobruchus maculatus" by Rup and Chopra (1984) (Rup, P. J. & Chopra, P., 1984).

Safety And Hazards

S-Hydroprene is toxic if inhaled . It causes serious eye irritation and is harmful if swallowed . It is also very toxic to aquatic life .

Future Directions

S-Hydroprene has been used in sanitarian cockroach control field in foreign countries for up to 30 years . It is suggested that methoprene, a similar compound, could be incorporated into integrated pest management programs in liquid baits and residual sprays in combination with other active ingredients .

properties

IUPAC Name

ethyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13+/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQGBXGJFWXIPP-OJROSNHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=C/C[C@@H](C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6035784
Record name (7S)-Hydroprene
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Molecular Weight

266.4 g/mol
Source PubChem
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Boiling Point

282.3 °C at atmospheric pressure (97.2 kPa), BP: 80 °C at 0.05 mm Hg
Record name S-Hydroprene
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Flash Point

> 100 °C (> 212 °F)
Record name S-Hydroprene
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Solubility

In water, 2.5 ppm
Record name S-Hydroprene
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Mechanism of Action

The acquisition of steroidogenic competence by prothoracic glands of last instar Manduca sexta larvae is regulated by juvenile hormone (JH). Topical treatment of pre-commitment larvae with JH I or (7S)-hydroprene (a JH analog) delays development by increasing the time to pupal commitment and wandering. Prothoracic gland competence is suppressed in JH-treated larvae: Unstimulated and prothoracicotropic hormone (PTTH)-stimulated rates of in vitro ecdysone secretion are decreased relative to rates of secretion by competent glands. (7S)-Hydroprene also suppresses the competence of glands in head-ligated pre-commitment larvae, suggesting the hormone acts directly on the glands. Two results indicate PTTH plays a role in controlling competence, and that JH regulates competence indirectly by inhibiting PTTH release: (1) head-ligation prevents the acquisition of full competence, and (2) cAMP levels are elevated in glands from JH-treated larvae. Thus, the decrease in the JH titer that precedes pupal commitment in Manduca is permissive for the acquisition by prothoracic glands of steroidogenic competence.
Record name S-Hydroprene
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Product Name

S-Hydroprene

Color/Form

Amber liquid (technical)

CAS RN

65733-18-8
Record name S-Hydroprene
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Record name Hydroprene (S)-form
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Record name S-HYDROPRENE
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Record name S-Hydroprene
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Synthesis routes and methods

Procedure details

Sodium ethoxide (9 g. sodium in 600 ml. of ethanol) is added slowly to a mixture of 42 g. of dihydrocitronellal and 75 g. of diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate (about 49% trans) in one liter of dimethylformamide, under nitrogen and at 0°, with stirring. The mixture is allowed to stand overnight at about 5° and the reaction worked up by extraction with ether, washing with water and brine and filtering through Florisil to yield ethyl 3,7,11-trimethyldodeca-2,4-dienoate as a cis/trans mixture, mostly trans,trans.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
196
Citations
VN Odinokov, GY Ishmuratov, RY Kharisov… - Russian chemical …, 1993 - Springer
A novel path toS-(+)-hydroprene (1) starting from the technical gradeS-(+)-dihydromyrcene (2, ee ⩾50%) is proposed. The latter was selectively transformed intoS-3,7-dimethyloctanal (5…
Number of citations: 1 link.springer.com
MD Toews, JF Campbell, FH Arthur… - Journal of Economic …, 2005 - academic.oup.com
Pilot-scale warehouses, artificially infested with all life stages of Tribolium castaneum (Herbst), were used to evaluate the efficacy of two contact insecticides, (S)-hydroprene and …
Number of citations: 51 academic.oup.com
JP Edwards, JE Short - Journal of economic entomology, 1993 - academic.oup.com
… Although the results obtained are based on only one treated and one control population, they are clear and entirely consistent with previous results obtained with (S^-hydroprene …
Number of citations: 23 academic.oup.com
HA Bell, JP Edwards - Journal of Stored Products Research, 1999 - Elsevier
The synthetic juvenile hormone analogue (JHA) hydroprene was applied as a space spray against three species of stored products insect. Food media in glass crystallising dishes was …
Number of citations: 14 www.sciencedirect.com
HA Bell, GC Marris, JP Edwards - Bulletin of entomological research, 1998 - cambridge.org
The synthetic juvenile hormone analogue (S)-hydroprene can control populations of the oriental cockroach Blatta orientalis Linnaeus. Eradication of B. orientalis infestations, however, …
Number of citations: 7 www.cambridge.org
S Zhang, H Dong, J Gui, W Tian - Tetrahedron Letters, 2012 - Elsevier
A stereoselective synthesis of the insect growth regulator (S)-(+)-hydroprene has been developed in seven steps with 50% overall yield starting from an easily available bromoester. …
Number of citations: 8 www.sciencedirect.com
JE Short, JP Edwards - Proc. Ist Int. Con/on Insecr Pesrs in rhe Urban Envt, 1993 - Citeseer
… Subsequently, one population was treated with two point sources (filter papers) impregnated with 750mg of the insect juvenile hormone analogue S-hydroprene and 150mg of the anti-…
Number of citations: 6 citeseerx.ist.psu.edu
J Agada, BC Kure, CE Mbah, GJ Sow… - J. Entomol. Zool …, 2020 - entomoljournal.com
… This research is aimed at evaluating the effect of S-Hydroprene and … S-Hydroprene is compared with that of the leaf extracts of Azadirachta indica, it is worthy of note that S-Hydroprene …
Number of citations: 1 www.entomoljournal.com
HA Bell, D Cooke, KB Wildey, LF Baker… - Proc. of the 3 rd Int …, 1999 - icup.org.uk
The long-term management of a population of Australian cockroaches, Periplaneta australasiae, causing serious damage to valuable plant species in a United Kingdom tropical plant …
Number of citations: 3 www.icup.org.uk
J Starkey, C Hawkings, C Tamborindeguy - Scientific reports, 2023 - nature.com
… In this study, we evaluated the role of a JH analog, S-hydroprene in worker task transition in Solenopsis invicta. S-hydroprene was applied to nurses to observe behavioral changes. S-…
Number of citations: 1 www.nature.com

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